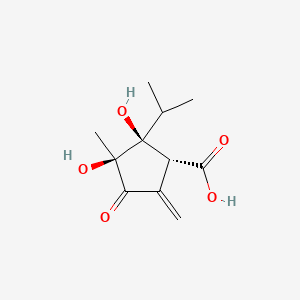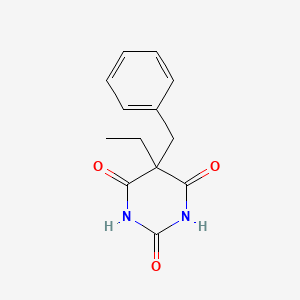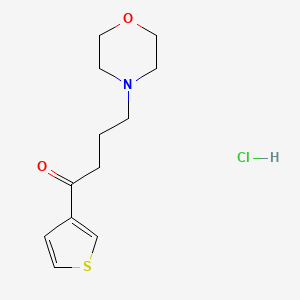![molecular formula C7H12Cl2OS2 B14683950 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one CAS No. 33310-81-5](/img/structure/B14683950.png)
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one is an organosulfur compound with the molecular formula C₇H₁₂Cl₂OS₂ It is known for its chemical structure, which includes two chloroethyl groups attached to a sulfanyl (thioether) linkage, and a ketone group at the second position of the propane chain
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-one with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-ol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form cross-links with biological molecules makes it useful in studying protein-DNA interactions and enzyme mechanisms.
Medicine: Research into its potential as a chemotherapeutic agent is ongoing, particularly due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the chloroethyl groups, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA, proteins, and other cellular components, leading to various biological effects, including cytotoxicity and inhibition of cellular processes.
類似化合物との比較
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one is structurally similar to other organosulfur compounds, such as mustard gas (bis(2-chloroethyl)sulfide) and nitrogen mustards. it is unique due to the presence of the ketone group, which imparts different chemical reactivity and biological properties.
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): Known for its use as a chemical warfare agent, it lacks the ketone group present in this compound.
Nitrogen Mustards: These compounds contain nitrogen atoms in place of sulfur and are used as chemotherapeutic agents.
特性
CAS番号 |
33310-81-5 |
|---|---|
分子式 |
C7H12Cl2OS2 |
分子量 |
247.2 g/mol |
IUPAC名 |
1,3-bis(2-chloroethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C7H12Cl2OS2/c8-1-3-11-5-7(10)6-12-4-2-9/h1-6H2 |
InChIキー |
IEFHROKJDKCZSB-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SCC(=O)CSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)


![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)



![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)

